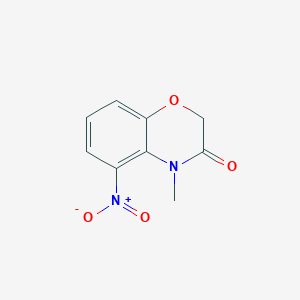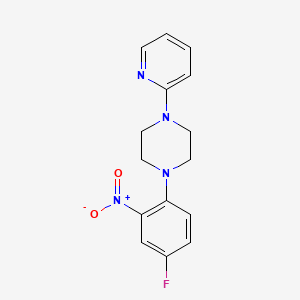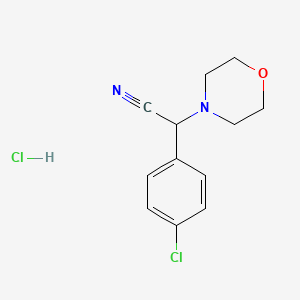![molecular formula C7H16Cl2N2 B3039847 cis-5-Methyl-1H-hexahydropyrrolo[3,4-B]pyrrole 2hcl CAS No. 1363166-00-0](/img/structure/B3039847.png)
cis-5-Methyl-1H-hexahydropyrrolo[3,4-B]pyrrole 2hcl
Übersicht
Beschreibung
“Cis-5-Methyl-1H-hexahydropyrrolo[3,4-B]pyrrole 2hcl” is a chemical compound with the molecular formula C7H16Cl2N2 . It is also known as CPP-115.
Molecular Structure Analysis
The molecular structure of “cis-5-Methyl-1H-hexahydropyrrolo[3,4-B]pyrrole 2hcl” is characterized by a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “cis-5-Methyl” indicates the presence of a methyl group (CH3) on the 5th carbon in the cis configuration .Physical And Chemical Properties Analysis
The physical and chemical properties of “cis-5-Methyl-1H-hexahydropyrrolo[3,4-B]pyrrole 2hcl” include a molecular weight of 126.20 g/mol, a topological polar surface area of 15.3 Ų, and a complexity of 114 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen
Sure! Here’s a comprehensive analysis of the scientific research applications of cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride (also known as cis-5-Methyl-1H-hexahydropyrrolo[3,4-B]pyrrole 2HCl), focusing on six unique applications:
Pharmaceutical Development
Cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride is a valuable compound in pharmaceutical research due to its potential as a scaffold for drug development. Its unique structure allows for the creation of various derivatives that can be tested for therapeutic properties, including antimicrobial, antiviral, and anticancer activities . Researchers are particularly interested in its ability to interact with biological targets, making it a promising candidate for new drug discovery.
Neuroscience Research
This compound is also used in neuroscience research to study its effects on the central nervous system. Its structural properties make it a useful tool for investigating neurotransmitter pathways and receptor interactions. Studies have shown that derivatives of this compound can modulate neural activity, which could lead to the development of new treatments for neurological disorders such as epilepsy, depression, and anxiety .
Synthetic Chemistry
In synthetic chemistry, cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride serves as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for various chemical reactions, including cyclization and annulation processes. This application is crucial for the development of new materials and compounds with specific properties .
Biological Activity Studies
Researchers use this compound to study its biological activities, such as its potential as an enzyme inhibitor or receptor agonist/antagonist. By understanding how this compound interacts with different biological systems, scientists can gain insights into its mechanisms of action and potential therapeutic applications. This research is essential for identifying new drug targets and developing more effective treatments .
Material Science
In material science, cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride is explored for its potential use in creating new materials with unique properties. Its ability to form stable structures makes it a candidate for developing polymers, coatings, and other advanced materials. These materials can have applications in various industries, including electronics, aerospace, and biomedical engineering .
Agricultural Chemistry
This compound is also studied for its potential applications in agricultural chemistry. Researchers are investigating its use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests. By developing derivatives with specific activities, scientists aim to create more effective and environmentally friendly agricultural chemicals .
Environmental Science
In environmental science, cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride is used to study its effects on ecosystems and its potential as a pollutant. Understanding its environmental impact is crucial for developing strategies to mitigate its effects and ensure safe usage in various applications. This research helps in assessing the compound’s biodegradability and toxicity .
Biochemical Research
Finally, this compound is utilized in biochemical research to explore its interactions with proteins, nucleic acids, and other biomolecules. By studying these interactions, scientists can gain insights into the fundamental processes of life and develop new biochemical tools and techniques. This research is vital for advancing our understanding of molecular biology and biochemistry .
These applications highlight the versatility and importance of cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride in various fields of scientific research. Each application provides valuable insights and potential advancements in its respective area.
Pyrrolopyrazine derivatives: synthetic approaches and biological activities Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics NEC16600 | 1363166-00-0 | Cis-5-methyl-1H-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride
Eigenschaften
IUPAC Name |
(3aS,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-3-8-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOLFMYODKPZTC-AUCRBCQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNC2C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CCN[C@@H]2C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



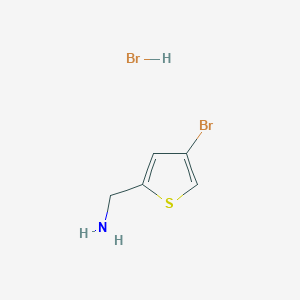
![Imidazo[1,2-a]pyrazin-8-ylmethanamine](/img/structure/B3039765.png)

![[(2S)-azepan-2-yl]methanol](/img/structure/B3039767.png)
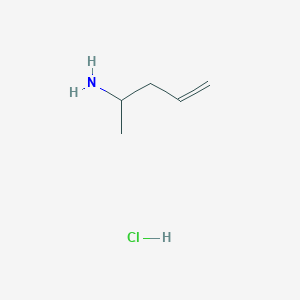


![1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one](/img/structure/B3039774.png)


